molecular formula C22H28N2O2 B13774931 Sebacanilide CAS No. 6833-06-3

Sebacanilide

Cat. No.: B13774931
CAS No.: 6833-06-3
M. Wt: 352.5 g/mol
InChI Key: ONCDVKZXXAGMSL-UHFFFAOYSA-N
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Description

Sebacanilide (IUPAC name: N-phenyl decanediamide) is a substituted aromatic amide derived from the reaction of sebacic acid (a 10-carbon aliphatic dicarboxylic acid) with aniline. It is characterized by a linear aliphatic chain (-(CH₂)₈-) linking two amide groups, forming a symmetrical structure. Key physical properties include a melting point of 202°C , making it a solid at room temperature.

Properties

CAS No.

6833-06-3

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

N,N'-diphenyldecanediamide

InChI

InChI=1S/C22H28N2O2/c25-21(23-19-13-7-5-8-14-19)17-11-3-1-2-4-12-18-22(26)24-20-15-9-6-10-16-20/h5-10,13-16H,1-4,11-12,17-18H2,(H,23,25)(H,24,26)

InChI Key

ONCDVKZXXAGMSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCCCCCCC(=O)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Sebacanilide can be synthesized through several methods. One common synthetic route involves the reaction of sebacic acid with aniline in the presence of a dehydrating agent. The reaction typically occurs under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, this compound is produced using large-scale reactors where sebacic acid and aniline are combined under controlled temperatures and pressures. Catalysts may be used to enhance the reaction rate and yield. The product is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: Sebacanilide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding amides and carboxylic acids.

    Reduction: It can be reduced to form primary amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.

Major Products Formed:

    Oxidation: Amides and carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Sebacanilide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of polymers and other complex organic molecules.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of high-performance materials, such as lubricants and plasticizers.

Mechanism of Action

The mechanism by which sebacanilide exerts its effects involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but its structure allows it to participate in various biochemical reactions.

Comparison with Similar Compounds

Key Observations:

  • Peak Melting Point at Adipanilide : Adipanilide (6-carbon chain) exhibits the highest MP (239°C), likely due to optimal crystal packing efficiency and strong intermolecular hydrogen bonding between amide groups.
  • Decline with Longer Chains : this compound (10 carbons) shows a lower MP (202°C) than Adipanilide, attributed to increased chain flexibility and reduced hydrogen-bonding density per unit volume. Stearanilide (18 carbons) further illustrates this trend, with a sharp MP drop (94°C) due to dominant hydrophobic interactions and poor crystallinity .

Comparison with Aromatic and Functionalized Anilides

This compound’s properties diverge significantly from aromatic or functionalized anilides:

Compound Structure Melting Point (°C) Key Features
This compound Aliphatic, 10C chain 202 Flexible, moderate crystallinity
Oxanilide 2C (oxalic acid) 246 Rigid, high polarity from short chain
p-Nitrobenzanilide Aromatic, nitro-substituent 211 Enhanced dipole interactions

Structural Influences:

  • Oxanilide : The shortest-chain analog (oxalic acid, 2 carbons) achieves the highest MP (246°C) due to rigidity and dense hydrogen-bonding networks.
  • Aromatic Derivatives : p-Nitrobenzanilide (211°C) leverages nitro group polarity and planar aromaticity for stronger intermolecular forces compared to this compound .

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